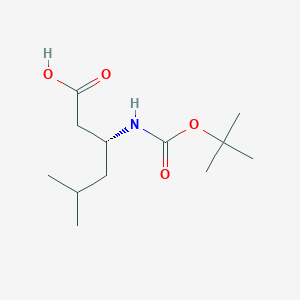

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

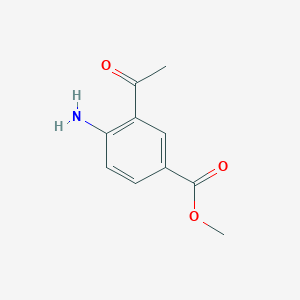

“®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .

Synthesis Analysis

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Chemical Reactions Analysis

The Boc group can be deprotected under acidic conditions . For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .科学的研究の応用

Proteomics Research

“Boc-D-beta-homoleucine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the synthesis of peptides for proteomic studies.

Deprotection of Boc Amino Acids

This compound is used in the deprotection of Boc amino acids . Deprotection is a chemical reaction that removes a protective group from a molecule. The Boc group is a common protective group for amines in organic synthesis.

High Temperature Deprotection

A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . This method has low viscosity, high thermal stability and demonstrated a beneficial effect.

Selective Deprotection

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group of various amino acids and peptides was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution . This protocol provided superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers, including thio-tert-butyl ethers, but not phenolic tert-butyl ethers.

β-Homo Amino Acids

“Boc-D-beta-homoleucine” belongs to a class of unusual amino acids known as β-homo amino acids or beta amino acids . The more common α-analogues of these amino acids are present in greater quantities and make up most polypeptides in a cell. β-Amino acids, however, can also be found in nature and bound to polypeptides, although at a reduced frequency.

Stability to Metabolism

“Boc-D-beta-homoleucine” shares many of the same properties as its α-analogue leucine. Some notable differences include being remarkably stable to metabolism, exhibiting slow microbial degradation, and being inherently stable to proteases and peptidases .

作用機序

Target of Action

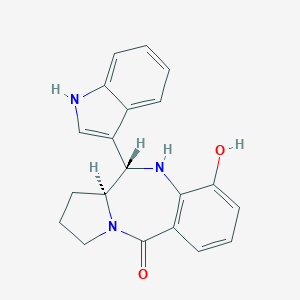

This compound is a reactant used in the synthesis of cryptophycin derivatives , which are known to be potent antimitotic agents .

Mode of Action

Given its use in the synthesis of cryptophycin derivatives , it may contribute to the antimitotic activity of these compounds. Antimitotic agents generally work by disrupting microtubule function, preventing cell division and leading to cell death.

Biochemical Pathways

As a component of cryptophycin derivatives , it may play a role in the disruption of the mitotic spindle assembly, a critical process in cell division.

Result of Action

As a component of cryptophycin derivatives , it may contribute to their antimitotic activity, leading to cell cycle arrest and apoptosis.

特性

IUPAC Name |

(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427388 |

Source

|

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | |

CAS RN |

146398-18-7 |

Source

|

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。